Potassium octyltrifluoroborate
Overview
Description
Potassium octyltrifluoroborate is an organoboron compound with the chemical formula C8H17BF3K. It is a member of the potassium organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. These compounds are particularly valued in organic synthesis due to their moisture and air stability, making them suitable for a wide range of applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium octyltrifluoroborate can be synthesized through the reaction of octylboronic acid with potassium hydrogen fluoride (KHF2). The reaction typically involves the following steps:
- Dissolution of octylboronic acid in an appropriate solvent such as tetrahydrofuran (THF).
- Addition of potassium hydrogen fluoride to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Isolation of the product by filtration and washing with cold solvent to remove impurities .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions: Potassium octyltrifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Hydrolysis: It can be hydrolyzed to form octylboronic acid and potassium fluoride
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Silica Gel and Water: Used in hydrolysis reactions.
Alkenyl Bromides: Reactants in cross-coupling reactions
Major Products Formed:
Octylboronic Acid: Formed during hydrolysis.
Various Coupled Products: Formed during cross-coupling reactions depending on the reactants used
Scientific Research Applications
Potassium octyltrifluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of potassium octyltrifluoroborate in chemical reactions involves the activation of the trifluoroborate group. In cross-coupling reactions, the palladium catalyst facilitates the formation of a carbon-boron bond, which then undergoes transmetalation with the organic halide to form the desired product. The trifluoroborate group acts as a stable and reactive intermediate, enabling efficient bond formation .
Comparison with Similar Compounds
- Potassium ethyltrifluoroborate
- Potassium cyclohexyltrifluoroborate
- Potassium phenoxymethyltrifluoroborate
- Potassium isopropenyltrifluoroborate
Comparison: Potassium octyltrifluoroborate is unique due to its longer alkyl chain, which can influence its reactivity and solubility in different solvents. Compared to shorter-chain analogs like potassium ethyltrifluoroborate, it may exhibit different physical properties and reactivity patterns. The longer chain can also impact its application in the synthesis of more complex molecules .
Properties
IUPAC Name |
potassium;trifluoro(octyl)boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17BF3.K/c1-2-3-4-5-6-7-8-9(10,11)12;/h2-8H2,1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APRQWJZXYZWRAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCCCCCCC)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17BF3K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635450 | |
Record name | Potassium trifluoro(octyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329976-79-6 | |
Record name | Borate(1-), trifluorooctyl-, potassium (1:1), (T-4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=329976-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Potassium trifluoro(octyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | POTASSIUM OCTYLTRIFLUOROBORATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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